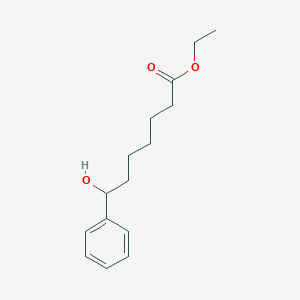

Ethyl 7-hydroxy-7-phenylheptanoate

Descripción

Ethyl 7-hydroxy-7-phenylheptanoate is an ester derivative featuring a hydroxyl group and a phenyl substituent at the seventh carbon of a heptanoate backbone. However, specific data on its melting point, boiling point, solubility, or stability remain unreported in the available literature .

Propiedades

Número CAS |

112665-42-6 |

|---|---|

Fórmula molecular |

C15H22O3 |

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

ethyl 7-hydroxy-7-phenylheptanoate |

InChI |

InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3 |

Clave InChI |

CBLRKMHGDTXYKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCC(C1=CC=CC=C1)O |

SMILES canónico |

CCOC(=O)CCCCCC(C1=CC=CC=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 7-hydroxy-7-phenylheptanoate shares structural similarities with several esters and hydroxy-acid derivatives. Below is a detailed comparison with four related compounds, focusing on structural features, synthesis, and applications.

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

- Structural Differences : Contains a 4-methoxyphenyl group and two oxo groups (at C4 and C7) instead of a single hydroxyl and phenyl group.

- Molecular Formula: C₁₆H₂₀O₅ (MW 292.332), compared to Ethyl 7-hydroxy-7-phenylheptanoate’s expected formula C₁₅H₂₂O₃ (estimated MW 250.33).

- Synthesis : Synthesized via multicomponent reactions involving acetylenic esters and bromopyruvate derivatives, with optimized routes achieving ≥95% purity .

- Applications : Serves as a precursor for bioactive molecules, though specific pharmacological data are lacking.

Ethyl 7-Fluoroheptanoate (CID 120249)

- Structural Differences : Features a fluorine atom at the terminal carbon instead of a hydroxyl-phenyl group.

- Molecular Formula : C₉H₁₇FO₂ (MW 176.23), significantly smaller due to the absence of the phenyl ring.

- Physicochemical Properties: Predicted collision cross-section data suggest higher volatility compared to Ethyl 7-hydroxy-7-phenylheptanoate, though experimental validation is needed .

- Applications : Used in fluorinated compound research, particularly in studying metabolic stability in drug design.

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS 98525-83-8)

- Structural Differences : Contains a conjugated α,β-unsaturated ester (Z-configuration) and an oxo group at C5.

- Molecular Formula : C₁₅H₁₈O₃ (MW 246.306), with a lower molecular weight due to the unsaturated backbone.

- Synthesis : Produced via stereoselective methods with a reported yield of ~62%, highlighting challenges in controlling double-bond geometry .

- Reactivity: The α,β-unsaturated system enables Michael addition reactions, unlike the saturated backbone of Ethyl 7-hydroxy-7-phenylheptanoate.

7-Hydroxyheptanoic Acid

- Structural Differences : A carboxylic acid lacking the phenyl group and ethyl ester moiety.

- Molecular Formula : C₇H₁₄O₃ (MW 146.18), simpler due to the absence of aromaticity and esterification.

- Applications: Used in polymer chemistry (e.g., polyhydroxyalkanoates) and as a building block for biodegradable materials .

Data Table: Key Properties of Ethyl 7-hydroxy-7-phenylheptanoate and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.